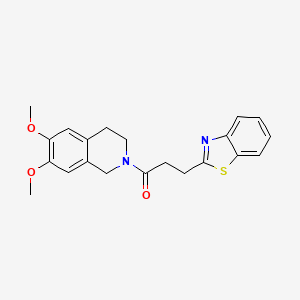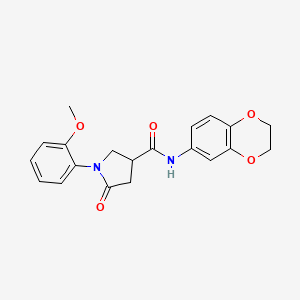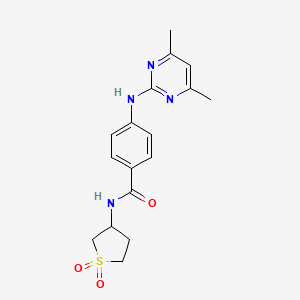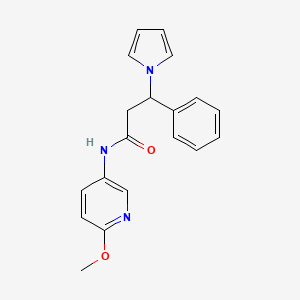![molecular formula C16H19N5O3S B14933331 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide](/img/structure/B14933331.png)
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiazolidine ring, a phenyl group, a pyrimidine ring, and a beta-alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a primary amine with a thiocarbonyl compound under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the thiazolidine derivative reacts with a halogenated benzene compound.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving a suitable precursor such as a diaminopyrimidine.
Coupling with Beta-Alaninamide: The final step involves coupling the pyrimidine derivative with beta-alaninamide using a coupling reagent such as carbodiimide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
Pathway Modulation: It can affect various biological pathways by interacting with key proteins, receptors, or nucleic acids, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide: shares structural similarities with other sulfonamides and thiazolidine derivatives.
Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different aromatic or heterocyclic substituents.
Thiazolidine Derivatives: Compounds with thiazolidine rings but varying substituents on the ring.
Uniqueness
Structural Features: The combination of a thiazolidine ring, phenyl group, pyrimidine ring, and beta-alaninamide moiety makes this compound unique.
Biological Activity: Its specific interactions with molecular targets and pathways may differ from other similar compounds, leading to distinct biological effects.
Properties
Molecular Formula |
C16H19N5O3S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C16H19N5O3S/c22-15(7-10-19-16-17-8-1-9-18-16)20-13-3-5-14(6-4-13)21-11-2-12-25(21,23)24/h1,3-6,8-9H,2,7,10-12H2,(H,20,22)(H,17,18,19) |
InChI Key |
JRERHWIQSWIYTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CCNC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B14933279.png)

![N-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B14933291.png)
![3-(3,4-dimethoxyphenyl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}propan-1-one](/img/structure/B14933293.png)
![methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B14933300.png)
![methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B14933306.png)

![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B14933322.png)
![ethyl [2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14933328.png)
![4-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxamide](/img/structure/B14933333.png)
![4-(4-chlorophenyl)-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14933340.png)
![2-(cyclopentylamino)-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B14933346.png)

